5-Bromo-2-(cyclopropylmethoxy)benzonitrile
Overview
Description
5-Bromo-2-(cyclopropylmethoxy)benzonitrile is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Brominated compounds are significant in organic synthesis and pharmaceutical research. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl is a critical step in manufacturing non-steroidal anti-inflammatory materials, showcasing the importance of brominated intermediates in drug synthesis (Qiu et al., 2009). Such methodologies could be relevant to the synthesis and application of 5-Bromo-2-(cyclopropylmethoxy)benzonitrile in pharmaceutical contexts.
Application in Material Science
Brominated compounds are also integral in material science, particularly in the development of flame retardants. The study on novel brominated flame retardants reviews their occurrence in various environments and discusses their potential risks and registration within the EU (Zuiderveen et al., 2020). This information could be pertinent when considering the environmental and health implications of using brominated compounds like this compound in commercial products.
Environmental and Biological Interactions
The degradation and interaction of brominated compounds with biological systems are of significant interest. For example, nitrile-hydrolysing enzymes from bacteria show potential for bioremediation, capable of degrading toxic nitrile compounds into less harmful products (Sulistinah & Riffiani, 2018). This aspect might be relevant for understanding the environmental fate and potential biotechnological applications of this compound.
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSNUARAOQHPOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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